molecular formula C16H14O B13760744 1,4-Diphenyl-but-3-YN-2-OL CAS No. 62969-97-5

1,4-Diphenyl-but-3-YN-2-OL

Cat. No.: B13760744
CAS No.: 62969-97-5
M. Wt: 222.28 g/mol
InChI Key: UGNAFPHSPLPSAB-UHFFFAOYSA-N
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Description

1,4-Diphenyl-but-3-YN-2-OL is an organic compound with the molecular formula C16H14O. It is characterized by the presence of two phenyl groups attached to a butynol backbone. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diphenyl-but-3-YN-2-OL can be synthesized through various synthetic routes. One common method involves the reaction of phenylacetylene with benzaldehyde in the presence of a base such as potassium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenyl-but-3-YN-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of benzophenone or benzoic acid derivatives.

    Reduction: Formation of 1,4-diphenyl-but-3-ene-2-ol or 1,4-diphenyl-butane-2-ol.

    Substitution: Formation of halogenated or hydroxylated derivatives of the compound.

Scientific Research Applications

1,4-Diphenyl-but-3-YN-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Diphenyl-but-3-YN-2-OL involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the phenyl groups and the alkyne moiety allows for diverse interactions with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diphenyl-but-3-EN-2-OL: Similar structure but with an alkene group instead of an alkyne.

    1,4-Diphenyl-but-3-YN-2-ONE: Contains a carbonyl group instead of a hydroxyl group.

    1,4-Diphenyl-butane-2-OL: Saturated version of the compound with no alkyne or alkene groups.

Uniqueness

1,4-Diphenyl-but-3-YN-2-OL is unique due to the presence of both phenyl groups and an alkyne moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

62969-97-5

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

1,4-diphenylbut-3-yn-2-ol

InChI

InChI=1S/C16H14O/c17-16(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10,16-17H,13H2

InChI Key

UGNAFPHSPLPSAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C#CC2=CC=CC=C2)O

Origin of Product

United States

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